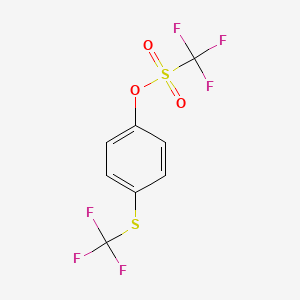

4-(Trifluoromethylthio)phenyl triflate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Trifluoromethylthio)phenyl triflate is a useful research compound. Its molecular formula is C8H4F6O3S2 and its molecular weight is 326.227. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Electrophilic Substitution Reactions

4-(Trifluoromethylthio)phenyl triflate serves as an effective electrophile for the introduction of trifluoromethylthio groups into aromatic systems. It has been utilized in the electrophilic trifluoromethylthiolation of phenols, where it reacts under acidic conditions to yield highly regioselective products. For instance, studies have shown that using PhNHSCF₃ in combination with triflic acid facilitates the formation of 4-SCF₃-substituted phenols with high yields (up to 97% for certain substrates) .

Table 1: Electrophilic Trifluoromethylthiolation of Phenols

| Entry | Reactant | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Methoxy-4-methylphenol | 4-(Trifluoromethylthio)phenol | 97 |

| 2 | 2,6-Dimethoxyphenol | 4-(Trifluoromethylthio)phenol | 84 |

| 3 | 5,6,7,8-Tetrahydronaphth-1-ol | 4-(Trifluoromethylthio)phenol | 93 |

Medicinal Chemistry

Building Block for Pharmaceuticals

The compound is increasingly recognized for its utility as a building block in pharmaceutical synthesis. Its trifluoromethylthio group enhances the pharmacological properties of drug candidates by improving metabolic stability and bioavailability. Research indicates that compounds featuring trifluoromethylthio groups exhibit enhanced activity against various biological targets .

Materials Science

Synthesis of Functional Materials

In materials science, this compound is employed in the synthesis of advanced materials such as polymers and coatings. The introduction of trifluoromethylthio groups can impart desirable properties such as increased thermal stability and hydrophobicity. For example, studies have demonstrated that incorporating this compound into polymer matrices can enhance their performance in harsh environments .

Agrochemicals

Development of Crop Protection Agents

The compound has also found applications in the agrochemical sector as a precursor for developing novel pesticides and herbicides. Its ability to modify biological activity through trifluoromethylthiolation allows for the design of more effective agrochemical agents that can target specific pests while minimizing environmental impact .

Case Study 1: Trifluoromethylthiolation of Arenes

A recent study highlighted the use of visible-light-mediated synthesis techniques to achieve trifluoromethylthiolation of arenes using stable reagents like trifluoromethyl toluenethiosulfonate. This method allows for mild reaction conditions and high selectivity, showcasing the versatility of triflate derivatives in synthetic applications .

Case Study 2: Application in Drug Development

In a medicinal chemistry context, researchers synthesized a series of compounds incorporating the trifluoromethylthio group to evaluate their efficacy against cancer cell lines. The results indicated that these compounds exhibited significant anti-cancer activity, suggesting potential therapeutic applications .

Eigenschaften

CAS-Nummer |

1199773-43-7 |

|---|---|

Molekularformel |

C8H4F6O3S2 |

Molekulargewicht |

326.227 |

IUPAC-Name |

[4-(trifluoromethylsulfanyl)phenyl] trifluoromethanesulfonate |

InChI |

InChI=1S/C8H4F6O3S2/c9-7(10,11)18-6-3-1-5(2-4-6)17-19(15,16)8(12,13)14/h1-4H |

InChI-Schlüssel |

YYBAGZUYNXKDQD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)SC(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.